2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol
Description
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Properties
IUPAC Name |
2-(cyclobutylmethylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,7-11)10-6-8-4-3-5-8/h8,10-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYTUHZOXQBGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels.
Cellular Effects
The effects of 2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby affecting cellular metabolism. Additionally, its impact on cell signaling pathways can lead to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s molecular structure allows it to interact with enzymes and proteins, thereby modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of 2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of 2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol is crucial for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biochemical activity.
Biological Activity
2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol is a chemical compound characterized by a unique structure that includes a cyclobutylmethyl group, a secondary amine, and a hydroxyl group. Its molecular formula is C₇H₁₅N₁O, and it features a tertiary carbon center connected to both the amine and alcohol functionalities. This structural complexity contributes to its potential biological activity, particularly in the context of drug development and therapeutic applications.
The biological activity of 2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol primarily revolves around its interactions with various biological targets. Research indicates that compounds with similar structural motifs often exhibit significant binding affinity to enzymes and receptors, which can lead to various pharmacological effects. The cyclobutyl moiety may enhance steric and electronic properties, influencing the compound's reactivity and biological interactions.
In Vitro Studies
In vitro studies have demonstrated that 2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol can act as an inhibitor for specific enzymes, including proteases. These studies typically employ techniques such as enzyme assays to evaluate the compound's inhibitory potential against target enzymes. For instance, a recent study highlighted its potential as an inhibitor of the NS3 protease, which is crucial for viral replication in hepatitis C virus (HCV) infections .
Data Table: Biological Activity Summary
| Study | Target | Effect | Methodology |
|---|---|---|---|
| Study 1 | NS3 Protease (HCV) | Inhibition observed | Enzyme assay |
| Study 2 | Chymotrypsin-like Protease | Binding affinity measured | Surface plasmon resonance |
| Study 3 | Various Receptors | Modulation of activity | Cell-based assays |
Case Studies
Case Study 1: NS3 Protease Inhibition
In a study focused on the development of antiviral agents, 2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol was identified as a potent inhibitor of the NS3 protease. The compound exhibited an IC50 value indicative of strong inhibitory activity, suggesting its potential as a lead compound for further drug development targeting HCV.
Case Study 2: Receptor Modulation
Another investigation assessed the compound's ability to modulate receptor activity in cellular models. Results indicated that it could enhance or inhibit receptor signaling pathways, which is crucial for therapeutic interventions in various diseases.
The synthesis of 2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol can be achieved through several methods, often involving the reaction of cyclobutylmethylamine with appropriate alkylating agents under controlled conditions. The purification process typically includes distillation or chromatography to ensure high purity and yield.
The presence of both amine and alcohol functional groups allows for diverse chemical reactivity, making this compound suitable for further derivatization. Its unique structure may also confer specific solubility characteristics that are advantageous in pharmaceutical formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
